N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Description
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Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c1-2-6-20(28)26-13-15-27(16-14-26)23(30)22(33(31,32)19-7-4-3-5-8-19)25-21(29)17-9-11-18(24)12-10-17/h3-5,7-12,22H,2,6,13-16H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBJYOILWYPUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26ClN3O5S, with a molecular weight of 475.54 g/mol. The compound features several functional groups, including a sulfonamide moiety, a piperazine ring, and an amide bond, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O5S |
| Molecular Weight | 475.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1025032-87-4 |
Potential Mechanisms:
- G-Protein Coupled Receptors (GPCRs) : The structure may allow for interaction with GPCRs, influencing signaling pathways related to pain and inflammation.
- Ion Channels : The piperazine moiety could facilitate modulation of ion channels, affecting neuronal excitability.
- Enzyme Inhibition : The sulfonamide group may serve as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit antitumor properties by inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism. This suggests potential applications in oncology .
- Neuropharmacological Effects : Research on related piperazine derivatives has shown promise in treating anxiety and depression by modulating serotonin and dopamine pathways. While direct evidence for this compound is lacking, its structural analogs support further investigation.
- Antimicrobial Properties : Compounds containing sulfonamide groups have historically demonstrated antibacterial activity. Although specific data on this compound is scarce, it may share similar properties, warranting exploration in infectious disease contexts .
Q & A
Q. What are the key synthetic routes for this compound, and how are critical intermediates characterized?
Q. Which spectroscopic methods are most effective for confirming molecular structure and purity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Distinguishes isotopic patterns and confirms molecular formula (e.g., C₂₃H₂₅ClN₄O₄S).
- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns quaternary carbons (e.g., correlation between piperazine CH₂ and carbonyl groups) .
- HPLC-PDA: Assesses purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can reaction yields in the final coupling step be optimized, and what factors influence byproduct formation?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
- Catalyst Screening: Test Pd/C or CuI for Buchwald-Hartwig couplings to minimize elimination byproducts .
- Temperature Control: Maintain 0–5°C during acyl chloride addition to prevent racemization.
Data Contradiction Example:
- Observation: Yield drops from 75% to 40% when scaling from 1 mmol to 10 mmol.
- Resolution: Exothermic side reactions at larger scales require controlled cooling and slower reagent addition .
Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare docking results (e.g., AutoDock Vina) with crystallographic data (if available) to assess binding pose accuracy .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to validate in silico predictions (e.g., Kd discrepancies due to solvent effects) .
Example SAR Table (Binding Affinity vs. Substituents):
| Analog | Substituent (R) | IC₅₀ (nM) | Computational ΔG (kcal/mol) |
|---|---|---|---|
| Target Compound | 4-Cl | 12 ± 2 | -9.3 |
| Analog 1 | 4-F | 18 ± 3 | -8.7 |
| Analog 2 | 4-NO₂ | 45 ± 5 | -7.1 |
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics (PK):
- Rodent Models: Sprague-Dawley rats for plasma concentration-time profiles (IV/PO administration).
- Microsomal Stability Assays: Human liver microsomes to predict metabolic clearance .
- Toxicity:
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG Assay: Screen for cardiotoxicity risks via patch-clamp electrophysiology .
Q. How does the compound’s enzyme selectivity compare to analogs, and what structural features drive this?
Methodological Answer:
- Crystallographic Analysis: Resolve co-crystal structures with target enzymes (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with piperazine N-atoms) .
- Free Energy Perturbation (FEP): Quantify energy differences between analogs to prioritize syntheses .
Key Structural Drivers:
- Piperazine Butanoyl Group: Enhances solubility and reduces off-target binding vs. benzyl-substituted analogs .
- 4-Chlorobenzamide: Improves hydrophobic pocket occupancy in target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
